molecular formula C7H16S B14622126 3-(Ethylsulfanyl)pentane CAS No. 57093-89-7

3-(Ethylsulfanyl)pentane

Cat. No.: B14622126
CAS No.: 57093-89-7
M. Wt: 132.27 g/mol
InChI Key: UUCWVZDECBNFOC-UHFFFAOYSA-N
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Description

3-(Ethylsulfanyl)pentane is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethylsulfanyl group attached to the third carbon of a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylsulfanyl)pentane typically involves the reaction of pentane with ethylthiol in the presence of a suitable catalyst. One common method is the nucleophilic substitution reaction where ethylthiol reacts with 3-chloropentane under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nucleophilic substitution process.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylsulfanyl)pentane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides back to sulfides.

    Substitution: The ethylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the sulfide.

    Substitution: Various substituted pentane derivatives.

Scientific Research Applications

3-(Ethylsulfanyl)pentane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylsulfanyl)pentane involves its interaction with molecular targets through its sulfanyl group. This group can participate in nucleophilic attacks, forming covalent bonds with electrophilic centers in target molecules. The pathways involved may include the formation of sulfoxides and sulfones, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfanyl)pentane
  • 3-(Propylsulfanyl)pentane
  • 3-(Butylsulfanyl)pentane

Comparison

3-(Ethylsulfanyl)pentane is unique due to its specific chain length and the presence of the ethylsulfanyl group. Compared to its analogs, it may exhibit different reactivity and biological activity due to the variations in the alkyl chain length and the electronic effects of the substituents.

Properties

CAS No.

57093-89-7

Molecular Formula

C7H16S

Molecular Weight

132.27 g/mol

IUPAC Name

3-ethylsulfanylpentane

InChI

InChI=1S/C7H16S/c1-4-7(5-2)8-6-3/h7H,4-6H2,1-3H3

InChI Key

UUCWVZDECBNFOC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)SCC

Origin of Product

United States

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